球花苷

描述

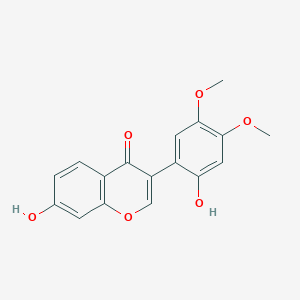

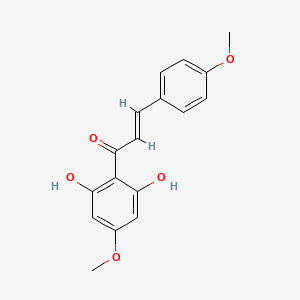

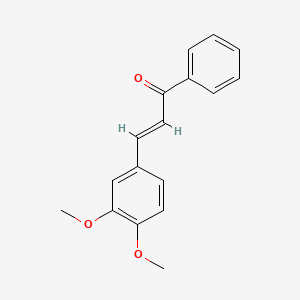

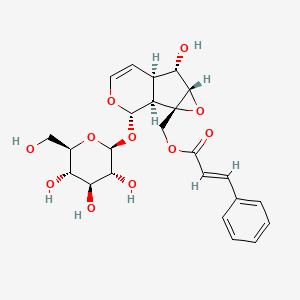

Globularin is an iridoid glucoside compound isolated from the leaves of Globularia alypum. It is known for its various biological activities, including hypoglycaemic, hypolipidemic, antioxidant, anti-inflammatory, antibacterial, and anticancer properties . The molecular formula of Globularin is C24H28O11, and it has a molecular weight of 492.47 g/mol .

科学研究应用

Globularin has a wide range of scientific research applications due to its diverse biological activities. Some of the key applications include:

准备方法

Synthetic Routes and Reaction Conditions

Globularin can be extracted from the leaves of Globularia alypum using methods such as ultrasound-assisted extraction and Soxhlet extraction . These methods involve the use of solvents like ethanol and water to extract the compound from the plant material. The extracted compound is then purified using chromatographic techniques.

Industrial Production Methods

Industrial production of Globularin involves large-scale extraction from Globularia alypum plants. The process includes harvesting the leaves, drying them, and then using solvents to extract the compound. The extract is then subjected to purification processes to isolate Globularin in its pure form .

化学反应分析

Types of Reactions

Globularin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activities or to study its properties.

Common Reagents and Conditions

Common reagents used in the reactions involving Globularin include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of Globularin depend on the type of reaction and the reagents used. For example, oxidation of Globularin can lead to the formation of oxidized derivatives with enhanced antioxidant properties .

作用机制

The mechanism of action of Globularin involves its interaction with various molecular targets and pathways. It exerts its hypoglycaemic effect by enhancing insulin sensitivity and promoting glucose uptake in cells . Its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress . The anti-inflammatory effect of Globularin is mediated through the inhibition of pro-inflammatory cytokines and enzymes . Additionally, its anticancer activity involves the induction of apoptosis and inhibition of cell proliferation in cancer cells .

相似化合物的比较

Globularin is unique compared to other iridoid glucosides due to its specific biological activities and molecular structure. Similar compounds include aucubin, catalpol, and verbascoside, which also exhibit various biological activities . Globularin stands out due to its potent hypoglycaemic and hypolipidemic effects, making it a promising candidate for the development of therapeutic agents for diabetes and hyperlipidemia .

List of Similar Compounds

- Aucubin

- Catalpol

- Verbascoside

Globularin’s unique combination of biological activities and its potential therapeutic applications make it a valuable compound for further research and development.

属性

IUPAC Name |

[(1S,2S,4S,5S,6R,10S)-5-hydroxy-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O11/c25-10-14-18(28)19(29)20(30)23(33-14)34-22-16-13(8-9-31-22)17(27)21-24(16,35-21)11-32-15(26)7-6-12-4-2-1-3-5-12/h1-9,13-14,16-23,25,27-30H,10-11H2/b7-6+/t13-,14-,16-,17+,18-,19+,20-,21+,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCIGYBYAZUFDLA-LUVHZPKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)OCC23C4C(C=COC4OC5C(C(C(C(O5)CO)O)O)O)C(C2O3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)OC[C@@]23[C@@H]4[C@@H](C=CO[C@H]4O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)[C@@H]([C@@H]2O3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301347703 | |

| Record name | Globularin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58286-51-4, 1399-49-1 | |

| Record name | Scutellarioside I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058286514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Globularin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301347703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is Globularin and where is it found?

A1: Globularin is an iridoid glucoside primarily isolated from the leaves of Globularia alypum [, , , ], a plant species found in the Mediterranean region. It has also been identified in other Globularia species [, , ] and a few other plant families, including Plantaginaceae [, , ] and Scrophulariaceae [, , , , ].

Q2: What is the molecular formula and weight of Globularin?

A2: The molecular formula of Globularin is C27H34O14 and it has a molecular weight of 582.5 g/mol [].

Q3: How is the structure of Globularin elucidated?

A3: The structure of Globularin has been determined using various spectroscopic techniques including UV, IR, MS, 1H-NMR, 13C-NMR, DEPT, COSY, and HMBC [, , , ]. These methods provide information about the compound's functional groups, connectivity, and spatial arrangement of atoms.

Q4: What is the significance of the first report of a chlorinated iridoid in Globularia alypum?

A4: The discovery of Globularioside, a chlorinated iridoid, in Globularia alypum [] is significant because it represents a novel structural feature within this class of compounds. Additionally, unlike other known 7-chlorinated iridoid glucosides with an alpha chlorine configuration, Globularioside possesses a unique 7beta chlorine substituent.

Q5: Does Globularin exhibit any notable biological activities?

A5: Research suggests that Globularin possesses hypoglycemic activity []. In studies involving diabetic rats, Globularin administration significantly reduced blood glucose levels. Additionally, Globularin exhibited tyrosinase inhibitory activity with an IC50 value of 42 μM [, ].

Q6: Has Globularin been investigated for its potential in treating diabetes?

A7: While Globularin demonstrated hypoglycemic effects in diabetic rats [], further research is crucial to determine its mechanism of action, efficacy, and safety in humans. Studies on Globularia alypum extracts, potentially containing Globularin, have shown antidiabetic potential [], but isolating and understanding the specific contribution of Globularin requires more research.

Q7: Are there any established analytical methods for the detection and quantification of Globularin?

A8: Yes, High-Performance Liquid Chromatography (HPLC) has been used for the determination of Globularin in Globularia alypum [, ]. This method allows for the separation, identification, and quantification of Globularin in complex plant extracts.

Q8: What is the taxonomic significance of identifying specific iridoid glucosides in different Plantago species?

A9: The presence and distribution of iridoid glucosides, such as aucubin, geniposidic acid, and asperuloside, have been investigated in various Plantago species []. These findings offer valuable insights into the chemotaxonomic relationships within the genus, helping to understand the evolutionary pathways and diversification of these plants.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。